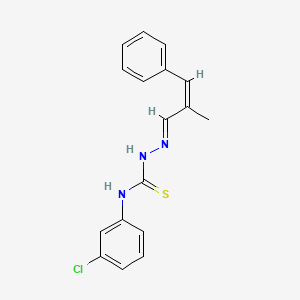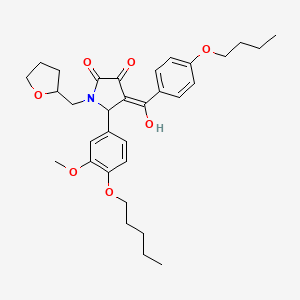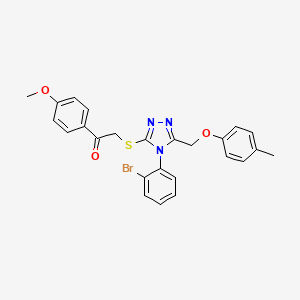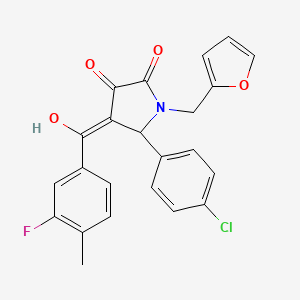
2-Methyl-3-phenylacrylaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylacrylaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C17H16ClN3S and a molecular weight of 329.854 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-phenylacrylaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-Methyl-3-phenylacrylaldehyde with N-(3-chlorophenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-Methyl-3-phenylacrylaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylacrylaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylacrylaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. Thiosemicarbazones are known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes, leading to the compound’s antimicrobial and anticancer effects . The compound may also interfere with nucleic acid synthesis and function, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chlorphenyl)-thiosemicarbazon des 2-Methyl-3-phenylacrylaldehyds kann mit anderen Thiosemicarbazonen verglichen werden, wie zum Beispiel:
N-(3-Methylphenyl)-thiosemicarbazon des 2-Methyl-3-phenylacrylaldehyds: Diese Verbindung hat eine ähnliche Struktur, aber mit einer Methylgruppe anstelle eines Chloratoms.
N-(4-Chlorphenyl)-thiosemicarbazon des 2-Methyl-3-phenylacrylaldehyds: Diese Verbindung hat das Chloratom in der para-Position anstelle der meta-Position.
Die Einzigartigkeit von N-(3-Chlorphenyl)-thiosemicarbazon des 2-Methyl-3-phenylacrylaldehyds liegt in seinem spezifischen Substitutionsschema, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann.
Eigenschaften
CAS-Nummer |
769152-21-8 |
|---|---|
Molekularformel |
C17H16ClN3S |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C17H16ClN3S/c1-13(10-14-6-3-2-4-7-14)12-19-21-17(22)20-16-9-5-8-15(18)11-16/h2-12H,1H3,(H2,20,21,22)/b13-10-,19-12+ |
InChI-Schlüssel |
JZKFYADBWBICLS-TZLNKHHCSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12023006.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023014.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023015.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023016.png)
![2-((2-Chloro-6-fluorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023026.png)
![4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023028.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023040.png)
![N-(3,5-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023045.png)



![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12023061.png)
![3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023069.png)

